molecular formula C24H23Cl2N3O5S B7692271 N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide (non-preferred name)

N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide (non-preferred name)

Cat. No.: B7692271
M. Wt: 536.4 g/mol
InChI Key: FCDKXRRHRKCCNS-MZJWZYIUSA-N
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Description

N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes benzyl, dichlorobenzylidene, hydrazinyl, oxoethyl, and dimethoxybenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Hydrazone Intermediate: This involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with Benzylamine: The hydrazone intermediate is then reacted with benzylamine to form the benzylhydrazone derivative.

    Sulfonamide Formation: The final step involves the reaction of the benzylhydrazone derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzyl and dichlorobenzylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyl or dichlorobenzylidene derivatives.

Scientific Research Applications

N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide
  • **N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide
  • **N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide

Uniqueness

The uniqueness of N-benzyl-N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3O5S/c1-33-22-11-10-20(13-23(22)34-2)35(31,32)29(15-17-6-4-3-5-7-17)16-24(30)28-27-14-18-8-9-19(25)12-21(18)26/h3-14H,15-16H2,1-2H3,(H,28,30)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDKXRRHRKCCNS-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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